REACTION_SMILES
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[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]([F:17])[cH:9][c:10]([N+:14]([O-:15])=[O:16])[cH:11][c:12]2[F:13])[cH:18][cH:19]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]([F:17])[cH:9][c:10]([NH2:14])[cH:11][c:12]2[F:13])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(Oc2ccc(F)cc2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |